molecular formula C18H18N4O4S B2704866 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide CAS No. 1024572-88-0

2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide

Cat. No.: B2704866
CAS No.: 1024572-88-0
M. Wt: 386.43
InChI Key: KQMRQSUBQMYQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide is a complex organic compound that features an indole moiety, a sulfonylurea group, and a substituted phenyl ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including protein kinases and enzymes, modulating their activity. The sulfonylurea group can interact with ion channels, particularly potassium channels, influencing cellular processes such as insulin secretion .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Sulfonylurea derivatives: A class of compounds known for their antidiabetic properties.

Uniqueness: 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide is unique due to its combined structural features of an indole moiety and a sulfonylurea group, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12-6-8-14(9-7-12)27(25,26)22-18(24)21-20-17(23)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMRQSUBQMYQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.